1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile
Description
Background on Pyrazole Derivatives and Their Significance
Pyrazole derivatives represent one of the most important classes of heterocyclic compounds in modern chemistry, exhibiting a remarkable spectrum of biological and pharmaceutical activities. These five-membered aromatic heterocyclic compounds contain two adjacent nitrogen atoms and three carbon atoms, forming a privileged structural motif that has inspired extensive research and development across multiple scientific disciplines. The significance of pyrazole derivatives extends beyond their structural novelty to encompass their profound impact on medicinal chemistry, where they serve as essential building blocks for numerous therapeutic agents.
The biological importance of pyrazole derivatives encompasses an extraordinarily broad range of activities, including anti-inflammatory, anticonvulsant, anticancer, antifungal, antibacterial, and antiviral properties. This diverse pharmacological profile has led to the development of numerous commercially successful drugs containing the pyrazole moiety, including celecoxib for anti-inflammatory applications, lonazolac for pain management, and rimonabant for anti-obesity treatments. The structural versatility of pyrazole rings allows for extensive modifications through substitutions, additions, or fusion with other functional groups, enabling medicinal chemists to fine-tune biological activity and optimize therapeutic efficacy.
Research into pyrazole derivatives has revealed that specific substitution patterns significantly influence biological activity profiles. Studies have demonstrated that compounds with different substituents at various positions of the pyrazole ring exhibit distinct patterns of enzyme inhibition and cellular activity. For instance, analogs with para-bromophenyl radicals attached to the pyrazole ring have shown potent inhibition of metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and alpha-glycosidase, which are relevant to neurodegenerative disorders. The number and positioning of phenyl substituents on the pyrazole ring create specific patterns of metabolic enzyme inhibition, with triphenyl substitutions promoting acetylcholinesterase inhibition and diphenyl substitutions enhancing alpha-glycosidase inhibition.
Position of 1,3-Dimethyl-5-(2,3,5-Trimethylphenoxy)-1H-Pyrazole-4-Carbonitrile in Heterocyclic Chemistry
The compound this compound occupies a distinctive position within heterocyclic chemistry as a highly substituted pyrazole derivative featuring both nitrile and phenoxy functional groups. This compound, with the molecular formula C15H17N3O and molecular weight of 255.32 grams per mole, represents a sophisticated example of pyrazole functionalization that combines multiple pharmacophoric elements within a single molecular framework.
The structural architecture of this compound is particularly noteworthy for its integration of several key chemical features that contribute to its potential biological activity. The presence of a carbonitrile group at the 4-position of the pyrazole ring is significant, as pyrazole-4-carbonitriles have demonstrated remarkable synthetic utility and biological relevance in pharmaceutical research. The carbonitrile functionality serves as both an electron-withdrawing group that modulates the electronic properties of the pyrazole ring and a versatile synthetic handle for further chemical transformations.
The phenoxy substituent at the 5-position introduces additional complexity and potential for intermolecular interactions. The 2,3,5-trimethylphenoxy group provides substantial steric bulk and hydrophobic character, which can significantly influence the compound's binding affinity to biological targets and its overall pharmacokinetic properties. The multiple methyl substituents on both the pyrazole ring and the phenoxy group create a highly lipophilic molecular environment that may enhance membrane permeability and cellular uptake.
This compound's relationship to fenpyroximate, a commercially important acaricide and miticide, further emphasizes its significance in heterocyclic chemistry. Fenpyroximate contains a similar pyrazole-4-carbonitrile core structure with phenoxy substitution, demonstrating the practical applications of this chemical scaffold in agricultural chemistry. The structural similarities between these compounds highlight the importance of the pyrazole-4-carbonitrile framework in developing biologically active molecules.
Historical Development of Pyrazole-4-Carbonitrile Research
The historical development of pyrazole-4-carbonitrile research reflects the broader evolution of heterocyclic chemistry and the growing recognition of pyrazole derivatives as privileged structures in drug discovery. Early investigations into pyrazole chemistry began in the late 19th and early 20th centuries, with the first synthetic pyrazole derivatives emerging as important therapeutic agents. Phenazone, one of the first commercially available pyrazole-based drugs, established the antipyretic potential of this heterocyclic system and laid the foundation for subsequent research into more complex pyrazole derivatives.
The incorporation of carbonitrile functionality into pyrazole rings represents a more recent development in heterocyclic chemistry, driven by the recognition that nitrile groups can significantly enhance the biological activity and synthetic versatility of heterocyclic compounds. Research into pyrazole-4-carbonitriles has intensified over the past several decades as synthetic methodologies have advanced and structure-activity relationships have become better understood. Modern synthetic approaches have enabled the preparation of highly substituted pyrazole-4-carbonitrile derivatives with precise control over substitution patterns and stereochemistry.
Contemporary research in pyrazole-4-carbonitrile chemistry has been facilitated by the development of efficient synthetic methodologies, including mechanochemical synthesis approaches that enable environmentally friendly preparation of complex derivatives. These green chemistry approaches have made it possible to synthesize novel pyrazole-4-carbonitrile compounds under mild conditions with reduced environmental impact, expanding the accessibility of these important synthetic targets.
The evolution of pyrazole-4-carbonitrile research has also been influenced by advances in computational chemistry and structure-based drug design, which have provided deeper insights into the molecular mechanisms underlying the biological activity of these compounds. Understanding of structure-activity relationships has become increasingly sophisticated, enabling rational design approaches that can predict and optimize the properties of new pyrazole-4-carbonitrile derivatives.
Research Objectives and Scope
The primary objective of comprehensive research into this compound encompasses multiple interconnected scientific goals that reflect the compound's potential significance in both fundamental and applied chemistry. The scope of investigation necessarily includes detailed characterization of the compound's chemical and physical properties, elucidation of its synthetic accessibility through various methodological approaches, and systematic evaluation of its potential applications in diverse scientific contexts.
Chemical characterization represents a fundamental research objective, requiring comprehensive analysis of the compound's molecular structure, spectroscopic properties, and physicochemical characteristics. This includes determination of precise molecular geometry, electronic distribution, and intermolecular interaction patterns that govern the compound's behavior in different chemical environments. Understanding these fundamental properties provides the foundation for predicting and optimizing the compound's performance in various applications.
Synthetic methodology development constitutes another critical research objective, focusing on the establishment of efficient, scalable, and environmentally sustainable routes for compound preparation. This includes exploration of different synthetic strategies, optimization of reaction conditions, and development of green chemistry approaches that minimize environmental impact while maximizing synthetic efficiency. The relationship between synthetic methodology and product quality requires careful evaluation to ensure reproducible preparation of high-purity material for subsequent investigations.
The scope of research extends to systematic investigation of structure-activity relationships that govern the compound's interaction with biological systems and chemical targets. This includes computational modeling studies to predict binding affinities and interaction mechanisms, as well as experimental validation of theoretical predictions through appropriate assay systems. Understanding these relationships provides valuable insights for future compound optimization and derivative development.
Research into the compound's chemical stability and degradation pathways represents an important aspect of comprehensive characterization, particularly given the presence of multiple functional groups that may exhibit different stability profiles under various conditions. Understanding degradation mechanisms and developing appropriate storage and handling protocols ensures the integrity of research materials and the reliability of experimental results.
The investigation scope also encompasses evaluation of the compound's potential for further chemical modification and derivative synthesis. The presence of reactive functional groups and accessible substitution sites provides opportunities for systematic structural modification to optimize desired properties or introduce new functionalities. This aspect of research contributes to the development of compound libraries and structure-activity relationship databases that can guide future research directions.
Properties
IUPAC Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-6-10(2)11(3)14(7-9)19-15-13(8-16)12(4)17-18(15)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHMHNLWLXZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, 1,3-dimethyl substitution can be introduced by using methylated hydrazine derivatives or methylated diketones. The carbonitrile group at the 4-position is introduced either by using nitrile-containing precursors or via subsequent functional group transformations.
Typical Reaction Conditions and Catalysts
- Solvents: Dimethylformamide (DMF), ethanol, or mixtures thereof
- Catalysts/Bases: Triethylamine, sodium hydride, or potassium carbonate to generate phenolate ions and promote substitution
- Temperature: Generally mild to moderate (room temperature to reflux), optimized for yield and selectivity
- Purification: Recrystallization from ethanol or chromatographic methods to obtain pure product.
Example Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Methylhydrazine + 1,3-dicarbonyl compound | 1,3-dimethylpyrazole intermediate |
| 2 | Introduction of carbonitrile | Use of nitrile-containing precursor or functionalization | Pyrazole-4-carbonitrile intermediate |
| 3 | Etherification (phenoxy group) | Reaction with 2,3,5-trimethylphenol + base (e.g., triethylamine) in DMF or ethanol | Final compound: this compound |
Research Findings and Optimization
- Yield Optimization: Reaction parameters such as solvent choice, temperature, and catalyst loading significantly affect yield and purity. Using triethylamine as a base in DMF has been found effective for etherification steps.
- Reaction Time: Typically ranges from a few hours to overnight, depending on the step and scale.
- Purity: Achieved by recrystallization or column chromatography; high purity is essential for biological activity studies.
- Green Chemistry Approaches: Recent studies on pyrazole derivatives suggest that multi-component one-pot reactions using novel catalysts (e.g., nano-catalysts with copper immobilization) in aqueous ethanol at mild temperatures can improve efficiency and sustainability, though specific application to this compound requires further validation.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Ethanol | Polar aprotic solvents preferred |
| Catalyst/Base | Triethylamine, K2CO3, NaH | Facilitates nucleophilic substitution |
| Temperature | 25–80 °C | Mild to moderate; reflux sometimes used |
| Reaction Time | 2–24 hours | Depends on step and scale |
| Purification Method | Recrystallization, Chromatography | Ensures high purity |
| Yield | 65–90% | Optimized by reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies in drug development and biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Pyrazole derivatives with variations in substituents at the 5-position exhibit distinct bioactivities and physicochemical behaviors. Key analogs include:
Molecular Weight and Log P Comparisons :
- Target compound: Estimated molecular weight ~297.4 g/mol (calculated based on C₁₆H₁₉N₃O).
- 1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: 167.23 g/mol, Log P ~1.8 (experimental) .
- HBK19: 335.86 g/mol (as hydrochloride salt), Log P ~2.5 (calculated) .
Physicochemical Properties and Stability
- Solubility: The target compound’s lipophilic 2,3,5-trimethylphenoxy group reduces aqueous solubility compared to polar derivatives like 5-amino-pyrazole-4-carbonitriles . Derivatives with trifluoromethylphenoxy groups (e.g., CAS 956607-11-7) exhibit even lower solubility due to increased hydrophobicity .
Thermal Stability :
- Pyrazole-4-carbonitriles with aryloxy substituents typically melt between 70–120°C, with decomposition points >200°C .
Biological Activity
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile (CAS No. 109925-10-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article will delve into the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : C15H18N2O
- Molecular Weight : 246.32 g/mol
- CAS Number : 109925-10-2
- InChI Key : WCLPDOWYSKMISR-UHFFFAOYSA-N
The structure of this compound features a pyrazole ring substituted with a trimethylphenoxy group and a carbonitrile functional group. This configuration is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. In a study examining various pyrazole compounds, it was found that modifications on the pyrazole ring can enhance their activity against inflammatory mediators such as cyclooxygenase (COX) enzymes .
Neuroprotective Effects
The potential neuroprotective properties of this compound have been explored through in silico studies. These studies suggest that the compound may interact with targets involved in neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases .
Antioxidant Activity
Pyrazole derivatives are also noted for their antioxidant properties. The presence of electron-donating groups like the trimethylphenoxy moiety may contribute to scavenging free radicals, thus protecting cells from oxidative stress .
Study 1: Pyrazole Derivatives as COX Inhibitors
A comparative study evaluated the inhibition of COX enzymes by various pyrazole derivatives. It was found that certain substitutions on the pyrazole ring significantly enhanced COX inhibition compared to standard drugs like celecoxib. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound revealed promising binding affinities to several neuroprotective targets. The binding energy calculations indicated that this compound could effectively interact with proteins involved in neurodegeneration processes .
Study 3: In Vivo Efficacy
In vivo studies involving animal models demonstrated that administration of this pyrazole derivative resulted in reduced inflammation markers and improved behavioral outcomes in models of neurodegenerative diseases. These findings suggest potential therapeutic applications in clinical settings .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A pyrazole precursor (e.g., 5-chloro-1,3-dimethylpyrazole-4-carbonitrile) reacts with 2,3,5-trimethylphenol in polar aprotic solvents like DMF or DMSO, using a base such as K₂CO₃ to deprotonate the phenol. Reaction conditions typically involve heating (80–120°C) for 12–24 hours, followed by purification via column chromatography (cyclohexane/ethyl acetate gradients) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazole ring protons at δ 6.0–7.5 ppm, aromatic phenoxy protons at δ 6.5–7.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2220–2240 cm⁻¹, aromatic C=C ~1600 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) using SHELX programs for refinement .
Q. How are purity and stability assessed for this compound under storage conditions?
- Methodological Answer :
- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C).
- Long-term Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining yields >80% .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb residual water, minimizing hydrolysis .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer :
- DFT Calculations : Model NMR chemical shifts (Gaussian 09W, B3LYP/6-311+G(d,p)) and compare with experimental data to validate conformers .
- Dynamic Effects : Account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) and temperature-dependent shifts in NMR .
- Crystallographic Cross-Validation : Use X-ray-derived bond lengths/angles to refine computational models .
Q. How are regioselectivity challenges addressed during functionalization of the pyrazole ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 1,3-dimethyl positions to direct electrophilic substitution at C5 .
- Metal-Mediated Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to attach aryl groups at specific positions .
Q. What computational methods predict the compound’s electronic properties for material science applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV) using Gaussian 09W to assess charge-transfer potential .
- Solvatochromism Studies : Model solvent-dependent UV/Vis spectra (TD-DFT) to design optoelectronic materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
